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7-Bromo-5-chloro-1H-indazole

Cat. No.: B1370714
CAS No.: 875305-86-5
M. Wt: 231.48 g/mol
InChI Key: CTXAUTRSBNWONT-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are cyclic compounds in which one or more carbon atoms in the ring have been replaced by a nitrogen atom. mdpi.commdpi.com These structures are of immense importance in medicinal chemistry for several key reasons.

Importance as Privileged Scaffolds in Drug Discovery

Nitrogen-containing heterocycles are often referred to as "privileged scaffolds" in the realm of drug discovery. nih.govingentaconnect.combenthamdirect.com This term designates molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents. nih.govnih.gov The structural diversity and the ability to fine-tune the physicochemical properties of these heterocycles make them invaluable in the design of new drugs. openmedicinalchemistryjournal.comnih.gov An analysis of drugs approved by the US FDA in 2021 revealed that nearly 89% of the new molecular entities contained nitrogen-heterocyclic moieties. ingentaconnect.combenthamdirect.com

Overview of the Indazole Nucleus

Among the myriad of nitrogen-containing heterocycles, the indazole nucleus holds a prominent position in medicinal chemistry. nih.govnih.govmdpi.com It is a bicyclic aromatic system that has proven to be a valuable scaffold for the development of a variety of therapeutic agents. pnrjournal.comaustinpublishinggroup.com

Structural Features of Indazole: Bicyclic Ring System (Pyrazole and Benzene (B151609) Ring Fusion)

Indazole, also known as benzopyrazole, possesses a molecular formula of C₇H₆N₂. nih.govresearchgate.net Its structure consists of a benzene ring fused to a pyrazole (B372694) ring, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. researchgate.netchemicalbook.comnih.gov This fusion of an aromatic benzene ring with a heteroaromatic pyrazole ring imparts unique electronic and chemical properties to the indazole scaffold. mdpi.com

Tautomerism in Indazoles (1H-Indazole vs. 2H-Indazole)

A key characteristic of the indazole ring system is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govaustinpublishinggroup.comchemicalbook.com This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comnih.govderpharmachemica.com While 3H-indazoles are also theoretically possible, they are not commonly observed. chemicalbook.com The specific tautomeric form can significantly influence the molecule's synthesis, reactivity, and biological activity. nih.gov

Thermodynamic Stability of 1H-Indazole

Extensive experimental and computational studies have demonstrated that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. chemicalbook.comderpharmachemica.combeilstein-journals.org The energy difference between the two forms is reported to be in the range of 2.3 to 4.1 kcal/mol, favoring the 1H-tautomer. austinpublishinggroup.comchemicalbook.comrsc.org This greater stability means that in the absence of substituents on the nitrogen atoms, the 1H-form is the predominant species in both the solid phase and in solution. nih.govmdpi.comthieme-connect.de

Prevalence of 1H-Indazole in Pharmacological Applications

The 1H-indazole motif is a cornerstone in modern pharmacology, featuring prominently in numerous clinically approved drugs and investigational compounds. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ontosight.aiontosight.aiontosight.ai The structural versatility of the 1H-indazole core allows for interaction with a wide range of biological targets, such as enzymes and receptors. ontosight.ai

A significant number of drugs containing the 1H-indazole scaffold are utilized in oncology. For instance, Axitinib is a kinase inhibitor used in the treatment of renal cell carcinoma, and Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian cancer. nih.govnih.gov Beyond cancer therapy, indazole derivatives have found applications as antiemetics like Granisetron, which is used to manage nausea and vomiting induced by chemotherapy, and as anti-inflammatory agents like Benzydamine. pnrjournal.comnih.gov The prevalence of this scaffold in such a diverse array of therapeutic areas underscores its importance and continued relevance in drug discovery and development. nih.govresearchgate.net At least 43 indazole-based therapeutic agents have been reported to be in clinical trials or clinical use. nih.govnih.gov

Historical Context of Indazole Research

The study of indazole chemistry dates back to the late 19th century, with Emil Fischer first defining the indazole structure as a pyrazole ring fused to a benzene ring in 1883. pnrjournal.comresearchgate.netresearchgate.net Much of the foundational work on indazoles was conducted by Karl von Auwers in the 1920s. researchgate.net For a long time, indazole derivatives were primarily of academic interest, with their biological potential remaining largely unexplored.

The landscape of indazole research began to change significantly in the mid-20th century. A pivotal moment was the discovery of the anti-spermatogenic activity of certain indazole-3-carboxylic acid derivatives, which sparked interest in their potential as male contraceptives. austinpublishinggroup.com The first report of a direct indazole analog of a serotonergic tryptamine (B22526) was published in 1957, although no pharmacological data was included. nih.gov A review of approved marketed drugs containing the indazole scaffold shows progress from 1966 to the present day. nih.govresearchgate.net The late 20th and early 21st centuries have witnessed an explosion in indazole-related research, driven by the identification of numerous derivatives with potent and selective biological activities. This has led to the successful development and commercialization of several indazole-based drugs for a variety of diseases. nih.gov

Overview of Halogenated Indazoles in Medicinal Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indazole scaffold is a common and powerful strategy in medicinal chemistry. nih.govrsc.org Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. rsc.org The position and nature of the halogen substituent can have a profound impact on the pharmacological profile of the resulting compound. austinpublishinggroup.com

Halogenated indazoles often serve as key intermediates in the synthesis of more complex molecules through various cross-coupling reactions. rsc.orgchim.it For example, bromo- and iodo-indazoles are frequently used in Suzuki, Heck, and Sonogashira reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This synthetic versatility allows for the creation of diverse chemical libraries for drug discovery programs. chim.it

Many potent and selective inhibitors of various enzymes and receptors are halogenated indazoles. For instance, the presence of halogen substituents is often crucial for the activity of kinase inhibitors and other anticancer agents. The strategic placement of halogens can enhance binding interactions within the active site of a target protein, leading to increased potency and selectivity. austinpublishinggroup.com The development of efficient and regioselective halogenation methods for the indazole ring system remains an active area of research. nih.govrsc.org

7-Bromo-5-chloro-1H-indazole: A Detailed Profile

This compound is a di-halogenated derivative of the 1H-indazole scaffold. This compound features a bromine atom at the 7-position and a chlorine atom at the 5-position of the indazole ring system. vulcanchem.com The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom. vulcanchem.com

Chemical Structure and Properties

The molecular structure of this compound consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring. vulcanchem.com The specific placement of the bromo and chloro substituents creates a unique electronic and steric profile that dictates its reactivity and potential applications. vulcanchem.com

PropertyValueSource
Molecular FormulaC₇H₄BrClN₂ vulcanchem.com
Molecular Weight231.5 g/mol vulcanchem.com
Physical StateSolid at room temperature vulcanchem.com
AppearanceLikely a crystalline solid vulcanchem.com
Purity (Commercial)≥97% vulcanchem.com
SolubilityLikely soluble in DMF, DMSO; limited water solubility vulcanchem.com
Melting PointLikely between 180-220°C vulcanchem.com

This data is based on available information and comparisons with similar indazole derivatives.

The presence of both bromine and chlorine atoms contributes to the compound's lipophilicity, which can influence its solubility and interactions with biological systems. vulcanchem.com Spectroscopic methods are used to confirm the structure of this compound. For example, in ¹H NMR spectroscopy, signals for the aromatic protons at positions 4 and 6, and a signal for the NH proton are expected. vulcanchem.com ¹³C NMR would show seven distinct carbon signals, with characteristic shifts for the halogen-bearing carbons. vulcanchem.com Mass spectrometry would reveal a molecular ion peak with a distinctive isotopic pattern due to the presence of both bromine and chlorine. vulcanchem.com

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes, often involving the halogenation of an indazole precursor. The reactivity of this compound is influenced by several key structural features:

N-H Group Reactivity : The N1-H group is acidic and can undergo a variety of substitution reactions, including alkylation, acylation, and sulfonylation, to yield N-substituted derivatives. vulcanchem.com

Halogen Reactivity : The bromine and chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. More commonly, they serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 5- and 7-positions.

Electrophilic Aromatic Substitution : The indazole ring system can undergo electrophilic substitution, with the position of attack being influenced by the existing substituents and the reaction conditions.

Research Applications

This compound is primarily utilized as a versatile building block in synthetic and medicinal chemistry. vulcanchem.com Its value lies in its potential to be elaborated into more complex molecules with desirable biological activities.

Intermediate in Drug Discovery : The compound serves as a key intermediate in the synthesis of potential new therapeutic agents. vulcanchem.com The ability to functionalize the molecule at the N1, C5, and C7 positions makes it a valuable scaffold for creating libraries of compounds for high-throughput screening. For example, similar halogenated indazoles are used in the development of anticancer and anti-inflammatory drugs. chemimpex.com

Fragment in Fragment-Based Drug Design : Due to its relatively small size and defined chemical features, this compound can be used as a fragment in fragment-based drug discovery (FBDD). In this approach, small molecules that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands.

Materials Science : Halogenated aromatic compounds can have interesting electronic and photophysical properties. While specific applications for this compound in materials science are not widely reported, related compounds are investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1370714 7-Bromo-5-chloro-1H-indazole CAS No. 875305-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAUTRSBNWONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650389
Record name 7-Bromo-5-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875305-86-5
Record name 7-Bromo-5-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875305-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies for 7 Bromo 5 Chloro 1h Indazole

General Synthetic Approaches to Indazole Derivatives

The construction of the indazole scaffold can be achieved through various synthetic strategies, which have evolved to include transition-metal catalysis, acid/base-mediated reactions, green chemistry protocols, and cycloaddition reactions. These methods offer diverse pathways to access a wide array of substituted indazoles. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Transition metal catalysis has become a cornerstone for the synthesis of indazoles, enabling reactions under milder conditions with greater efficiency and selectivity. acs.org Catalysts based on palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co) are prominently featured in the literature for facilitating C-H activation, cross-coupling, and annulation reactions to form the indazole ring system. nih.gov

For instance, Rh(III)-catalyzed C-H activation and annulation of compounds like azobenzenes with aldehydes or imidate esters with nitrosobenzenes provide efficient, one-step routes to substituted indazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-N bond formation in starting materials such as o-haloarylhydrazones is a widely used strategy. thieme-connect.de Copper-catalyzed methods, often considered more economical, are employed for intramolecular amination of o-haloarylcarbonyl compounds or the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives. organic-chemistry.orgnih.gov Cobalt-catalyzed C-H bond functionalization followed by cyclization offers another powerful tool for assembling the indazole core. chemicalbook.com

Catalyst SystemStarting MaterialsReaction TypeKey Features
Rh(III)/Cu(II) Imidate esters + NitrosobenzenesC-H Activation / AnnulationRedox-neutral conditions, good yields. nih.gov
Pd(OAc)₂ o-Bromobenzaldehyde + HydrazineIntramolecular C-N CouplingEstablished method for 1-aryl-1H-indazoles. thieme-connect.de
Cu(OAc)₂ o-Aminobenzonitriles + OrganometallicsN-N Bond Formation / CyclizationUses O₂ as the oxidant; good to excellent yields. nih.gov
Cp*Co(III) Azobenzenes + AldehydesC-H Functionalization / CyclizationCost-effective, air-stable catalyst system. chemicalbook.com

Acid and base catalysis plays a crucial role in several indazole synthesis pathways, often by promoting cyclization or condensation steps. Classical methods, such as the Fischer indazole synthesis, involve the cyclization of o-hydrazinocinnamic acid under thermal conditions. semanticscholar.org More contemporary methods utilize acids or bases to facilitate the ring-closure of pre-functionalized precursors.

For example, the synthesis of 1N-alkoxycarbonyl indazoles can be achieved from 2-formylboronic acids and diazodicarboxylates, where the final ring closure is induced by either an acid (e.g., TFA) or a base. guidechem.com Base-catalyzed intramolecular cyclization of o-aminobenzoximes also provides a mild and effective route to 1H-indazoles. nih.gov In some transition-metal-catalyzed reactions, acids like acetic acid are used as additives to improve reaction efficiency and yield. chemicalbook.com

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. epo.org Green chemistry approaches to indazole synthesis focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Key green methodologies include:

Photocatalysis : Visible light-induced deoxygenative cyclization of o-carbonyl azobenzene (B91143) provides a metal-free and environmentally friendly route to 2H-indazoles with high yields. researchgate.net

Electrochemical Synthesis : Electrochemical methods allow for the intramolecular coupling of N(sp²)-H/N(sp³)-H bonds to form 1H-indazoles. This approach is transition-metal-free and uses ammonia (B1221849) as the nitrogen source, operating at room temperature. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. One-pot synthesis of indazoles from salicylaldehyde (B1680747) and hydrazine hydrates has been shown to be more efficient under microwave heating compared to conventional methods. thieme-connect.de

Sustainable Catalysts and Solvents : The use of heterogeneous copper oxide nanoparticles supported on activated carbon, with PEG-400 as a green solvent, has been reported for the one-pot synthesis of 2H-indazoles.

[3+2] dipolar cycloaddition reactions are a powerful and convergent strategy for constructing the five-membered pyrazole (B372694) ring of the indazole system. This approach typically involves the reaction of an aryne (a benzyne (B1209423) derivative) with a 1,3-dipole.

Common 1,3-dipoles used in this context include:

Sydnones : The reaction of sydnones with in situ generated arynes provides a rapid and efficient synthesis of 2H-indazoles in good to excellent yields under mild conditions, with no contamination from the 1H-indazole isomer. chemicalbook.comrsc.org

Diazo Compounds : Arynes react readily with various diazo compounds. For example, the cycloaddition of o-(trimethylsilyl)aryl triflates (an aryne precursor) with diazo compounds in the presence of a fluoride (B91410) source like CsF is a direct route to a wide range of substituted 1H-indazoles. organic-chemistry.org

Nitrile Imines : In situ generated nitrile imines undergo [3+2] cycloaddition with arynes to afford N(1)-C(3) disubstituted 1H-indazoles rapidly and in good yields. nih.gov

This method is highly modular, allowing for the synthesis of diverse indazole libraries by varying the aryne precursor and the 1,3-dipole. nih.govchemicalbook.com

Specific Synthesis of 7-Bromo-5-chloro-1H-indazole

While a specific, detailed research publication outlining the synthesis of this compound (CAS 875305-86-5) is not readily found in the surveyed literature, a plausible and efficient synthetic route can be constructed based on established indazole synthesis methodologies and available starting materials. Chemical suppliers suggest that 4-chloro-2-methylaniline (B164923) is a potential precursor. chemicalbook.com A logical synthetic pathway involves building the indazole ring from a pre-halogenated aniline (B41778) to ensure the correct placement of the bromo and chloro substituents, thereby avoiding potentially unselective halogenation of the indazole core itself.

A proposed synthetic route is as follows:

Regioselective Bromination of 4-chloro-2-methylaniline : The starting material, 4-chloro-2-methylaniline, is first brominated. The activating methyl group and the deactivating but ortho-, para-directing chloro group will influence the position of bromination. Electrophilic bromination would be expected to occur ortho to the activating methyl group, yielding 2-bromo-4-chloro-6-methylaniline (B125524).

Diazotization and Cyclization : The resulting 2-bromo-4-chloro-6-methylaniline is then converted to the corresponding this compound. This transformation is typically achieved through diazotization of the aniline with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by intramolecular cyclization. This general method is a known route for preparing 1H-indazole derivatives from ortho-alkyl anilines. google.com

This strategy ensures unambiguous placement of the halogen atoms on the benzene (B151609) ring prior to the formation of the heterocyclic system.

The direct, regioselective chlorination of a pre-formed 7-bromo-1H-indazole at the C5 position presents a significant synthetic challenge. Electrophilic halogenation of the indazole ring can lead to a mixture of products, as multiple positions on the benzene ring (C3, C4, C5, C6, C7) are susceptible to attack.

Studies on the halogenation of 2-substituted 2H-indazoles have shown that reactions with N-halosuccinimides (NCS or NBS) can result in halogenation at the C3, C5, and C7 positions. semanticscholar.orgnih.gov For example, bromination of 2-phenyl-2H-indazole can yield a mixture of 3,5-dibromo and 3,7-dibromo products, indicating that the C5 position is reactive but that achieving selectivity is difficult. semanticscholar.org The electronic properties of the indazole ring and the directing effects of existing substituents play a complex role in determining the site of electrophilic attack.

Due to these regioselectivity challenges, synthetic routes that introduce the required halogen atoms onto the aniline precursor before the indazole ring is formed are generally preferred for preparing specifically substituted indazoles like this compound. This approach circumvents the need for a difficult and potentially low-yielding selective halogenation step on the final heterocyclic scaffold.

Regioselective Bromination at Position 7

Achieving regioselective bromination at the C7 position of the indazole ring is a significant synthetic challenge. Direct bromination of an existing indazole often leads to poor selectivity. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine using N-Bromosuccinimide (NBS) were not successful, yielding an undesired regioisomer as the major product. nih.govresearchgate.net

A more effective and regioselective strategy involves the bromination of a precursor molecule prior to the formation of the indazole ring. A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, starts with the inexpensive 2,6-dichlorobenzonitrile (B3417380). nih.govresearchgate.netchemrxiv.org This precursor is subjected to bromination to introduce the bromine atom at the desired position. N-Bromosuccinimide (NBS) was identified as the optimal brominating reagent for this transformation, which selectively yields 3-bromo-2,6-dichlorobenzonitrile (B3239784). nih.gov This intermediate ensures that upon subsequent cyclization, the bromine atom is correctly located at the C7 position of the resulting indazole. nih.govresearchgate.net

Table 1: Bromination of 2,6-dichlorobenzonitrile This table summarizes the exploration of different reagents for the bromination of 2,6-dichlorobenzonitrile, a key step in a regioselective synthesis.

EntryBrominating ReagentConditionsOutcomeReference
1Br₂Elevated TemperaturesResulted in hydration of the cyano group to an amide and other hydrolyzed side products. nih.gov
2NBSOptimized ConditionsIdentified as the optimal reagent, leading to the desired 3-bromo-2,6-dichlorobenzonitrile. nih.gov

Cyclization-Based Approaches to the Indazole Core

The formation of the indazole's bicyclic structure is most commonly achieved through cyclization reactions. Following the regioselective bromination of the precursor, the indazole ring is constructed. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the intermediate 3-bromo-2,6-dichlorobenzonitrile undergoes heterocycle formation via a reaction with hydrazine. nih.govresearchgate.netchemrxiv.org This step proceeds through a regioselective cyclization to give the final indazole product. nih.govresearchgate.net

A variety of other cyclization-based approaches to the indazole core have been developed, highlighting the versatility of this synthetic strategy. These methods include:

Intramolecular C-H Amination: A ligand-free, palladium-catalyzed intramolecular C-H amination of aminohydrazones can produce 1H-indazoles. nih.gov Another approach uses silver(I)-mediation for an intramolecular oxidative C-H bond amination. nih.gov

N-N Bond Formation: A copper-mediated N-N bond formation using oxygen as the oxidant has been used to cyclize ketimine intermediates, prepared from o-aminobenzonitriles, into 1H-indazoles. nih.gov

Reductive Cyclization: Substituted 2H-indazoles can be formed via the reductive cyclization of ortho-imino-nitrobenzene substrates, which are generated from the condensation of ortho-nitrobenzaldehydes and amines. organic-chemistry.org

Ullmann-Type Reaction: A scalable approach to substituted 1H-indazoles has been reported using an intramolecular copper-catalyzed Ullmann reaction of a hydrazone intermediate. thieme-connect.com

Strategies for Halogenation of Indazoles

The direct halogenation of the indazole skeleton is a fundamental strategy for producing key synthetic intermediates. nih.gov These halogenated indazoles are valuable as they can be used in further transformations, such as cross-coupling reactions, to build more complex molecules. nih.gov

Mono- and Poly-Halogenation Techniques

Methods have been developed that allow for the controlled introduction of one or more halogen atoms onto the indazole ring. An unprecedented metal-free approach allows for both the highly selective synthesis of mono-halogenated products and the formation of poly-halogenated indazoles by carefully adjusting the reaction conditions. nih.govrsc.orgrsc.org For instance, by modifying the stoichiometry of the halogenating agent (NXS, where X = Br, Cl) and other parameters, chemists can control the extent of halogenation. rsc.orgresearchgate.net This method can produce various mono-, poly-, and even hetero-halogenated indazoles in moderate to excellent yields. nih.govrsc.org

Regioselectivity in Halogenation

The position at which halogenation occurs on the indazole ring is governed by regioselectivity. For 2H-indazoles, direct C-H halogenation employing N-halosuccinimides (NXS) has shown high regioselectivity for the C3 position. nih.govrsc.org Further halogenation can occur at other positions, and it has been noted that the C7 position has relatively low reactivity. researchgate.net

N-bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole system. chim.it However, as previously noted, direct bromination is not always a viable strategy for achieving substitution at other positions like C7, where building from a pre-halogenated precursor offers superior control. nih.gov

Metal-Free Halogenation Methods

There is a growing interest in developing halogenation methods that avoid the use of metal catalysts, often for environmental and cost reasons. A simple and universal metal-free method for synthesizing mono- and poly-halogenated 2H-indazoles has been successfully developed. nih.govrsc.org This approach uses N-halosuccinimides (NXS, where X = Br, Cl) as the halogen source and features environmentally friendly solvents, mild reaction conditions, and simple execution. nih.govrsc.orgresearchgate.net The use of traditional reagents like Br₂ is often considered environmentally unfriendly and difficult to handle. nih.govrsc.org Another metal-free approach utilizes an organocatalyst, gallocyanine, to facilitate the halogenation of indazoles with N-halosuccinimides. acs.org

Synthetic Routes to Key Intermediates of Indazole Derivatives

The synthesis of functionalized indazoles often proceeds through key intermediates that are themselves products of carefully designed synthetic routes. Halogenated indazoles are one of the most widely used types of intermediates for numerous organic transformations. nih.gov

A prime example of a key intermediate is 7-bromo-4-chloro-1H-indazol-3-amine, which is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent inhibitor for the treatment of HIV-1 infections. nih.govresearchgate.netchemrxiv.org The synthetic route to this intermediate starts from 2,6-dichlorobenzonitrile, which is first brominated to form 3-bromo-2,6-dichlorobenzonitrile. nih.gov This brominated benzonitrile (B105546) is the crucial intermediate that then undergoes cyclization with hydrazine to form the final indazole product. nih.govresearchgate.net This multi-step route, which builds the necessary substitution pattern on the benzene ring before forming the indazole, is a key strategy for accessing complex indazole derivatives. nih.gov

Preparation of 3-Aminoindazoles and Functionalization

3-Aminoindazoles are a significant class of heterocyclic compounds that serve as crucial intermediates in the synthesis of biologically active molecules. nih.gov A common and effective method for their preparation involves the reaction of ortho-halogenated benzonitriles with hydrazine, often referred to as SNAr (nucleophilic aromatic substitution) chemistry. nih.govresearchgate.net

One well-documented strategy begins with a precursor like 2,6-dichlorobenzonitrile. The initial synthetic plan might involve first forming the 3-aminoindazole ring and then introducing the halogen substituents. For instance, 2,6-dichlorobenzonitrile can be condensed with hydrazine hydrate (B1144303) to produce 4-chloro-1H-indazol-3-amine in high yield (95%). nih.govsemanticscholar.org However, the subsequent functionalization of this indazole core via direct bromination can be problematic. Attempts to directly brominate 4-chloro-1H-indazol-3-amine using N-Bromosuccinimide (NBS) have been shown to be unsuccessful, yielding the undesired regioisomer as the major product. nih.govresearchgate.net

This challenge necessitates an alternative approach where the halogen substituents are correctly positioned on the precursor before the indazole ring is formed. This highlights a key principle in the functionalization strategy for these molecules: the order of reaction steps is critical for achieving the desired substitution pattern. semanticscholar.org

General strategies for synthesizing substituted 3-aminoindazoles include:

SNAr reaction: Reacting o-fluorobenzonitriles or o-chlorobenzonitriles with hydrazine. nih.gov

Palladium-catalyzed reactions: A two-step process involving the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by deprotection and cyclization.

Copper-catalyzed coupling: A cascade reaction involving the coupling of 2-halobenzonitriles with hydrazine derivatives.

Synthesis of Halogenated Aniline Precursors

The synthesis of appropriately substituted halogenated anilines is a foundational step for many indazole synthesis pathways. These precursors contain the necessary benzene ring with correctly positioned amine and halogen groups, which can then be converted into the bicyclic indazole system.

A common route to halogenated anilines involves diazotization of a substituted aniline followed by a Sandmeyer reaction. For example, the synthesis of 5-bromo-2-chlorotoluene, a related halogenated precursor, can be achieved starting from 4-bromo-2-methylaniline (B145978). chemicalbook.com The process involves the following steps:

The amine group of 4-bromo-2-methylaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (below 0 °C). chemicalbook.com

The resulting diazonium salt solution is then treated with cuprous chloride in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom, yielding 5-bromo-2-chlorotoluene. chemicalbook.com The reaction is typically warmed after the initial addition to ensure completion. chemicalbook.com

Another relevant example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from the halogenated aniline precursor 3-fluoro-2-methylaniline. google.com This aniline is first subjected to a bromination reaction to install the bromine atom at the correct position, yielding 4-bromo-3-fluoro-2-methylaniline, which then undergoes cyclization to form the indazole ring. google.com These examples demonstrate standard and reliable methods for preparing the halogenated aniline building blocks required for complex heterocyclic synthesis.

Optimization of Synthetic Conditions for High Yield and Purity

Optimizing reaction conditions is essential for developing a practical and scalable synthesis. In the context of preparing halogenated indazoles, a key step requiring careful optimization is the bromination of the aromatic precursor. Using the synthesis of 3-bromo-2,6-dichlorobenzonitrile (a precursor for the related 7-bromo-4-chloro-1H-indazol-3-amine) as a case study, researchers investigated various parameters to maximize yield and purity. nih.govsemanticscholar.org

The starting material, 2,6-dichlorobenzonitrile, was subjected to bromination using different reagents and conditions. The two primary brominating agents explored were molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.govsemanticscholar.org Reactions with bromine were found to cause the undesirable hydration of the nitrile group into an amide, especially at elevated temperatures. semanticscholar.org In contrast, NBS was identified as the superior reagent for this transformation. nih.gov

Further optimization focused on the stoichiometry of NBS and the reaction temperature. Using 1.2 equivalents of NBS led to the formation of a dibrominated byproduct. semanticscholar.org Decreasing the amount to 1.07 equivalents significantly improved the reaction's selectivity, affording the desired monobrominated product in high purity (>93 A%). semanticscholar.org The optimal conditions were identified as using 1.07 equivalents of NBS in 96% H₂SO₄ at 25 °C for 18 hours, which provided the product in 75–80% isolated yield with 95–96% purity. researchgate.net

The findings from the optimization studies are summarized in the table below.

EntryBrominating Agent (Equivalents)Temperature (°C)Yield of Product (%)Purity (A% by GCMS)Byproducts
1Br₂ (1.1)25--Nitrile hydration
2Br₂ (1.1)60--Increased nitrile hydration
3NBS (1.2)25-75Dibrominated product (12 A%)
4NBS (1.07)2575-8095-96Minimal
5NBS (1.07)60--Over-bromination and hydration

Data derived from a study on a structurally related compound. nih.govresearchgate.netsemanticscholar.org

Purification of the final product was also optimized. While column chromatography can be used, a more scalable method involving recrystallization was developed. A binary solvent system of methanol (B129727) and water (MeOH/H₂O) was found to be optimal for purifying the final 3-aminoindazole product, yielding material with approximately 97% purity. nih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Importance of Substituent Groups on Indazole Scaffold

The biological activity of indazole derivatives is highly dependent on the nature and position of various substituent groups attached to the indazole core. nih.gov SAR studies have revealed that modifications at different positions of the indazole ring can significantly impact potency, selectivity, and pharmacokinetic properties.

Systematic exploration of substituents around the indazole ring has provided valuable insights into their influence on biological activity.

C3-Position : The substitution at the C3 position of the indazole nucleus is often critical for selectivity. For instance, in a series of indazole estrogens, the nature of the substituent at the C3 position (designated as R1) was found to be decisive for selectivity towards the β-estrogenic receptor over the α-estrogenic receptor. The introduction of a polar group at this position was suggested to be beneficial for enhancing this selectivity. eurekaselect.com

C4-Position : In the context of CC-chemokine receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole scaffold were found to be the more potent substituents. acs.org

C5, C6, and C7-Positions : For the same series of CCR4 antagonists, only small groups were well-tolerated at the C5, C6, and C7 positions. Among these, analogs with substituents at the C6 position were generally preferred. acs.org The synthesis of a 7-fluoro analogue has also been reported, indicating exploration of halogen substitution at this position. acs.org

N1-Position : The N1 position of the indazole ring is a common site for modification to modulate activity. For CCR4 antagonists, meta-substituted benzyl (B1604629) groups at the N1 position, particularly those possessing an α-amino-3-[(methylamino)acyl] group, were identified as the most potent N1-substituents. acs.org

N2-Position : The N2 atom of the indazole ring can play a crucial role in forming key interactions with biological targets. For example, in the design of fibroblast growth factor receptor (FGFR) kinase inhibitors, the indazole N2 atom was predicted to form a hydrogen bond with the backbone NH of alanine (B10760859) 564 in the ATP binding site. nih.gov

The following table summarizes the observed effects of substituents at various positions on the indazole scaffold based on reported research findings.

PositionSubstituent Effect on Biological ActivityExample Target/Activity
C3 Decisive for selectivity; polar groups may enhance selectivity. eurekaselect.comβ-Estrogen receptor agonists eurekaselect.com
C4 Methoxy- or hydroxyl-containing groups lead to higher potency. acs.orgCCR4 antagonists acs.org
C5 Only small groups are tolerated. acs.orgCCR4 antagonists acs.org
C6 Preferred position for small substituents over C5 and C7. acs.orgCCR4 antagonists acs.org
C7 Only small groups are tolerated. acs.orgCCR4 antagonists acs.org
N1 meta-substituted benzyl groups with specific side chains are most potent. acs.orgCCR4 antagonists acs.org
N2 Can act as a hydrogen bond acceptor, crucial for target binding. nih.govFGFR kinase inhibitors nih.gov

Halogen atoms are frequently incorporated into the structure of indazole derivatives to modulate their physicochemical and biological properties. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity. For instance, the most potent N3-substituent for a series of indazole arylsulfonamides as CCR4 antagonists was found to be a 5-chlorothiophene-2-sulfonamide (B1586055) group, highlighting the positive contribution of a chlorine atom in this specific chemical series. acs.org Further modeling studies in the development of FGFR inhibitors suggested that strategic placement of halogenated moieties could enhance interactions with the target protein. nih.gov

The regiochemistry of linker groups, such as amides, attached to the indazole scaffold can have a profound impact on biological activity. A notable example is seen in the development of calcium-release activated calcium (CRAC) channel blockers. SAR studies revealed that the specific regiochemistry of an amide linker was critical for the inhibition of calcium influx. nih.gov

Specifically, indazole-3-carboxamides were found to be active inhibitors of calcium influx and could stabilize mast cells with sub-micromolar IC50 values. In stark contrast, their corresponding reverse amide isomers were inactive in the calcium influx assay, even at concentrations as high as 100μM. nih.gov This demonstrates that a precise orientation of the amide linker is an absolute requirement for biological activity in this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural features of compounds with their biological activities. Several QSAR studies have been conducted on indazole derivatives to understand the key physicochemical and structural descriptors that govern their potency and selectivity. eurekaselect.comdistantreader.org

For example, a QSAR analysis was performed on a series of indazole estrogen analogs to elucidate the essential structural requirements for their selectivity towards the β-estrogen receptor over the α-estrogen receptor. eurekaselect.com Such studies can provide predictive models that aid in the design of new, more potent, and selective indazole-based compounds. nih.gov The development of 3D-QSAR models, in particular, can generate steric and electrostatic maps that offer a structural framework for designing novel inhibitors. nih.gov

Identification of Key Pharmacophores for Target Inhibition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For indazole derivatives, the indazole nucleus itself often serves as a key component of the pharmacophore, primarily due to its ability to engage in hydrogen bonding interactions. pharmablock.com

In the development of FGFR kinase inhibitors, a fragment-based de novo design approach successfully identified an indazole-based pharmacophore. nih.gov Docking models revealed that the indazole core could be optimized from an initial indole (B1671886) hit. A key interaction identified was the potential for a hydrogen bond to form between the indazole N-2 atom and the backbone NH of Ala564 within the kinase hinge region. nih.gov This highlights the indazole scaffold's role as a privileged fragment for establishing crucial interactions with kinase targets.

Structure-Metabolism Relationships (SMRs) of Indazole Derivatives

Understanding the metabolic fate of indazole derivatives is essential for optimizing their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion (ADME) properties. The indazole ring is generally considered to be less susceptible to phase I and phase II metabolism compared to bioisosteric phenols. pharmablock.com

Influence of Polarity and Steric Bulk on Affinity and Selectivity

The polarity and steric bulk of the bromo and chloro substituents in 7-Bromo-5-chloro-1H-indazole are critical determinants of its potential binding affinity and selectivity for biological targets.

Polarity and Halogen Bonding: Halogen atoms, particularly chlorine and bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding pocket. researchgate.netnih.gov The ability to form these bonds can significantly enhance binding affinity and contribute to selectivity. The different polarizabilities of bromine and chlorine will influence the strength and nature of these potential interactions.

Electronic Effects and Affinity: The electron-withdrawing nature of halogens alters the electron distribution of the indazole ring system. This can influence hydrogen bonding capabilities and pi-stacking interactions with aromatic amino acid residues in a protein target. Studies on other halogenated indazoles have demonstrated that the position and nature of the halogen substituent can dramatically affect receptor affinity and selectivity. For example, in a series of indazole estrogens, polarizable substituents like halogens at the C-3 position were found to confer high affinity and selectivity for the estrogen receptor β. nih.govacs.org Similarly, studies on halogenated indazole synthetic cannabinoids have shown that the type and position of the halogen on the indazole core significantly impact CB1 receptor potency. researchgate.net

Table 2: Physicochemical Properties of Halogen Substituents and Their Influence on Molecular Interactions

Halogen van der Waals Radius (Å) Electronegativity (Pauling Scale) Key Interactions Influence on Affinity & Selectivity
Chlorine1.753.16Halogen bonding, dipole-dipoleCan enhance affinity through specific interactions within the binding pocket. nih.gov
Bromine1.852.96Stronger halogen bonding potential than chlorineThe larger size can provide a better fit in some binding sites but may also lead to steric hindrance.

This table summarizes general principles of how halogen properties influence drug-receptor interactions.

Computational and Theoretical Studies

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 7-Bromo-5-chloro-1H-indazole) when bound to a second molecule (a receptor, typically a protein). nih.govwikipedia.org This method is a cornerstone of structure-based drug design. Virtual screening (VS) leverages docking to rapidly screen large libraries of small molecules against a target protein, identifying those most likely to bind and exhibit a biological effect. nih.govwikipedia.orgrsc.org The goal of VS is to enrich a compound library, reducing the number of molecules that need to be tested experimentally and prioritizing promising candidates. nih.gov

The interaction between a ligand and its protein target is governed by various non-covalent forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.govwikipedia.org The strength of these collective interactions determines the binding affinity. wikipedia.orgfiveable.me This affinity is quantified by the equilibrium dissociation constant (KD) or inhibition constant (Ki); a smaller KD value signifies a stronger, higher-affinity interaction. wikipedia.orgfiveable.memalvernpanalytical.com

In a docking simulation, a scoring function estimates the binding affinity, often expressed in kcal/mol, to rank different ligands or different binding poses of the same ligand. derpharmachemica.com For instance, in docking studies of various indazole derivatives against the breast cancer-associated aromatase enzyme, compounds were ranked based on their binding affinities, with a compound designated '5f' showing a high affinity of -8.0 kcal/mol. derpharmachemica.com Similarly, other indazole derivatives screened against a renal cancer-related protein showed high binding energies, indicating strong interactions. nih.govrsc.org These studies exemplify how the binding affinity of this compound could be predicted for a specific protein target.

Table 1: Common Types of Ligand-Protein Interactions

Interaction Type Description
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).
Hydrophobic Interactions The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the entropy of water molecules.
Ionic Bonds (Salt Bridges) Electrostatic attraction between oppositely charged groups, such as a protonated amine and a deprotonated carboxylic acid.

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

A critical step in drug discovery is identifying the binding site on a target protein where a ligand can interact to produce a biological effect. mdpi.comnih.govacs.org This region, often a cavity or pocket on the protein surface, is known as the active site in enzymes. youtube.com Computational methods can predict these putative binding sites by analyzing the protein's geometry and physicochemical properties. mdpi.comnih.govunomaha.edu

Once a binding site is identified, molecular docking predicts the binding mode—the specific three-dimensional orientation and conformation of the ligand within that site. youtube.com This allows for a detailed analysis of the interactions between the ligand and the amino acid residues of the protein. For example, docking studies on substituted indazole derivatives identified key interactions with amino acid residues like Arg115 and Met374 in the active site of the aromatase enzyme. derpharmachemica.com Visualizing these binding modes helps researchers understand the structural basis for a compound's activity and provides crucial insights for optimizing its structure to improve affinity and selectivity. nih.govyoutube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgfrontiersin.orgtaylorfrancis.com It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. irjweb.comscirp.org In the context of chemical reactivity, DFT provides fundamental insights into how and why reactions occur by analyzing the molecule's electron density. rsc.orgfrontiersin.orgstackexchange.com

DFT calculations are particularly useful for explaining differences in chemical reactivity, such as the regioselectivity observed in reactions of substituted indazoles. beilstein-journals.orgresearchgate.net The indazole ring can be alkylated at either the N1 or N2 position, and the outcome often depends on the reaction conditions and the substituents on the ring. beilstein-journals.org

A comprehensive DFT mechanistic study on methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally related to this compound, was used to rationalize the observed high regioselectivity in N1 and N2 alkylations. beilstein-journals.orgresearchgate.net The calculations supported different reaction mechanisms based on the reagents used, with factors like chelation and non-covalent interactions driving the formation of one isomer over the other. researchgate.net By calculating properties like partial charges and Fukui indices (a measure of local reactivity) for the N1 and N2 atoms, DFT can predict which site is more susceptible to electrophilic attack, thereby explaining the observed product ratios. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. youtube.comyoutube.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.govmdpi.com DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap, allowing for the prediction of a molecule's stability and reactivity. scirp.orgnih.gov

Table 2: Illustrative DFT-Derived Reactivity Descriptors

Parameter Formula Description
HOMO Energy (EHOMO) Calculated Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) Calculated Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.comnih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have large energy gaps. scirp.org

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

Note: This table provides the formulas and interpretations for key reactivity parameters that would be calculated from the HOMO and LUMO energies for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.comnih.gov It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.netresearchgate.net

MEP maps are color-coded to illustrate charge distribution. mdpi.comacs.org

Red and Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green: Regions of near-zero or neutral potential. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen, bromine, and chlorine atoms, indicating these are potential sites for electrophilic interaction. nih.govnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, identifying it as a site for nucleophilic attack. nih.gov This visualization provides a clear and intuitive guide to the molecule's chemical reactivity. nih.gov

Conformational Analysis and Stability

Conformational analysis of this compound focuses on the spatial arrangement of its atoms and the associated energy landscape. The indazole core, being a bicyclic aromatic system, is largely planar. However, theoretical calculations can elucidate minor deviations from planarity and the preferred orientation of the N-H proton.

Studies on related substituted indazoles, such as (1H-indazol-1-yl)methanol derivatives, have utilized X-ray crystallography and computational methods to determine key torsion angles. acs.orgnih.gov For instance, the analysis of torsion angles like N2–N1–C–O provides information on the orientation of substituents relative to the indazole ring. acs.orgnih.gov For this compound, a similar analysis would confirm the planarity of the bicyclic system and determine the rotational barrier and preferred conformation of the N1-proton, which are crucial for understanding its intermolecular interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed information on its dynamic behavior in various environments, such as in solution or when interacting with a biological macromolecule. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that reveal conformational changes, interaction patterns, and thermodynamic properties. nih.gov

Ligand Stability within Protein Complexes

In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand, such as this compound, within the binding site of a protein. mdpi.com After docking the ligand into a protein's active site, a simulation can predict how the ligand's position and conformation evolve over time.

Key metrics are used to quantify this stability. The Root Mean Square Deviation (RMSD) of the ligand's atoms is calculated over the simulation trajectory to measure its deviation from the initial docked pose. A low and stable RMSD value suggests that the ligand remains securely bound in a consistent orientation. Conversely, a high or fluctuating RMSD may indicate binding instability. Another metric, the Root Mean Square Fluctuation (RMSF), is calculated for each atom to identify which parts of the ligand are more mobile or flexible within the binding pocket. frontiersin.org These analyses help to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are responsible for binding affinity and specificity, providing crucial insights for the optimization of drug candidates. nih.govfrontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, energy, and properties of molecules. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly used to study indazole systems. acs.orgnih.gov

Energy Differences between Tautomers

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov Quantum chemical calculations have been consistently used to determine the relative stability of these tautomers. For the parent indazole molecule, the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.govcaribjscitech.com Computational studies have quantified this energy difference, providing a thermodynamic basis for the predominance of the 1H form. acs.orgnih.gov These findings are generally applicable to substituted indazoles, including this compound.

Table 1: Calculated Energy Differences Between Indazole Tautomers
Computational MethodEnergy Difference (kJ·mol⁻¹) favoring 1H-tautomerReference
B3LYP/6-311++G(d,p)20 acs.orgnih.gov
MP2/6-31G**15 nih.gov

Prediction of Chiral Structures and Absolute Configuration

While the this compound molecule itself is achiral, it can participate in the formation of supramolecular chiral structures in the solid state. rsc.org A survey of crystallographic data for 1H-indazoles reveals that many, including the parent indazole, self-assemble into hydrogen-bonded chains (catemers). rsc.org These chains can form chiral helices, designated as either M (left-handed) or P (right-handed), causing the achiral molecules to crystallize in a chiral space group. rsc.org

Computational methods are vital for understanding and predicting these phenomena. Quantum chemical calculations can model the energies of these helical assemblies. Furthermore, when combined with spectroscopic techniques like Vibrational Circular Dichroism (VCD), these calculations can be used to determine the absolute configuration of the crystalline form. rsc.org By simulating the VCD spectrum for both the M and P helices and comparing it to the experimental spectrum, the absolute configuration of the bulk crystal can be unambiguously assigned. rsc.org

In Silico Fragment-Based and Knowledge-Based Drug Design

The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block in computational drug design. nih.gov In silico fragment-based and knowledge-based approaches leverage computational power to design novel drug candidates.

In fragment-based design, small molecular fragments known to bind to a biological target are identified and then computationally grown or linked together to create more potent lead compounds. The this compound moiety can be used as such a fragment, with its specific substitution pattern providing vectors for chemical elaboration to optimize binding affinity and selectivity. nih.gov

Knowledge-based design utilizes information from existing successful drugs and protein-ligand complexes. For example, knowing that the indazole core is a key component in many kinase inhibitors, designers can use the this compound scaffold as a starting point. Computational models and databases of protein structures are then used to guide the modification of the scaffold to achieve desired interactions with a specific target kinase, aiming for high potency and a favorable selectivity profile. nih.gov

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug discovery and development. For the compound this compound, computational models provide valuable insights into its potential pharmacokinetic and toxicological profile. These predictions are based on its structural features and comparison to databases of known compounds.

The absorption of a compound is a key determinant of its oral bioavailability. Computational models predict the gastrointestinal absorption and Caco-2 permeability of this compound. As indicated by in silico predictions, the compound is expected to have high intestinal absorption. The blood-brain barrier (BBB) penetration is a critical factor for drugs targeting the central nervous system. For this compound, computational tools predict a moderate ability to cross the BBB.

Table 1: Predicted Absorption Properties of this compound

ParameterPredicted ValueInterpretation
Intestinal Absorption (Human)HighReadily absorbed from the gastrointestinal tract.
Caco-2 Permeability (log Papp in 10^-6 cm/s)ModerateSuggests good passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) PermeabilityModerateCapable of crossing the blood-brain barrier to some extent.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells by P-glycoprotein.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters for distribution include the volume of distribution (VDss) and plasma protein binding. For this compound, computational models predict a moderate volume of distribution, suggesting that the compound does not extensively distribute into tissues. Plasma protein binding is predicted to be high, which can limit the free concentration of the compound available to exert its pharmacological effect.

Table 2: Predicted Distribution Properties of this compound

ParameterPredicted ValueInterpretation
VDss (human) (log L/kg)ModerateThe compound is not expected to be extensively sequestered in tissues.
Fraction Unbound (human)LowA significant portion of the compound is likely to be bound to plasma proteins.

Metabolism

The metabolism of a drug is primarily carried out by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is a substrate or inhibitor of various CYP isoforms. For this compound, predictions suggest that it is a substrate for several CYP enzymes, indicating that it is likely to be metabolized in the liver. It is also predicted to be an inhibitor of some CYP isoforms, which could lead to drug-drug interactions.

Table 3: Predicted Metabolic Properties of this compound

ParameterPredictionImplication
CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6.
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4.
CYP1A2 InhibitorNoUnlikely to inhibit the metabolism of CYP1A2 substrates.
CYP2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.

Excretion

The excretion of a compound and its metabolites is the final step in its elimination from the body. Computational models can predict the likely routes of excretion. For this compound, the total clearance is predicted to be low, suggesting a relatively slow elimination from the body. It is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion may not be a major excretion pathway.

Table 4: Predicted Excretion Properties of this compound

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)LowSuggests a slower rate of elimination from the body.
Renal OCT2 SubstrateNoNot likely to be actively secreted by the kidneys via OCT2.

Toxicity

Toxicity prediction is a crucial aspect of in silico ADMET profiling, helping to identify potential safety liabilities early in the drug discovery process. Computational models assess various toxicity endpoints, including acute toxicity, mutagenicity, and cardiotoxicity. For this compound, predictions indicate a moderate level of acute oral toxicity. The compound is not predicted to be mutagenic according to the AMES test. However, there is a predicted risk of hERG I inhibition, which can be associated with cardiotoxicity.

Table 5: Predicted Toxicity Profile of this compound

Toxicity EndpointPredictionConfidence
Oral Acute Toxicity (LD50)Class 4 (300 < LD50 <= 2000 mg/kg)Moderate
AMES MutagenicityNegativeHigh
hERG I InhibitorYesModerate
HepatotoxicityNoLow
Skin SensitizationNoModerate

Mechanistic Investigations of Biological Activity

Molecular Targets and Pathways of Action

Research into compounds synthesized from 7-Bromo-5-chloro-1H-indazole indicates its utility in developing inhibitors for specific enzymes and proteins. These downstream molecules point to the potential, indirect involvement of the parent indazole in various therapeutic areas.

Key molecular targets of compounds derived from this compound include:

Factor XIa (FXIa) and Plasma Kallikrein: This compound is a building block for the synthesis of dual inhibitors of FXIa and plasma kallikrein. google.comgoogle.com These targets are serine proteases that play crucial roles in the coagulation cascade and inflammatory pathways, respectively. Inhibition of these targets is a therapeutic strategy for thromboembolic and inflammatory disorders. google.comgoogle.com

Ubiquitin-Specific Protease 7 (USP7): this compound is utilized in the creation of potent inhibitors of USP7. google.com USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in cellular processes such as DNA repair, immune response, and cancer progression. Its inhibition is a promising approach for cancer therapy. google.com

Indoleamine 2,3-dioxygenase 1 (IDO1): The compound has been used in the synthesis of molecules targeting IDO1, an enzyme involved in tryptophan metabolism. googleapis.com IDO1 is a key regulator of immune tolerance, and its inhibition is being explored as a strategy to enhance anti-tumor immunity. googleapis.com

The diverse nature of these targets suggests that the this compound scaffold can be chemically modified to interact with a range of biological molecules, influencing various cellular pathways.

Enzyme Inhibition Mechanisms

The primary mechanism of action associated with derivatives of this compound is enzyme inhibition. The specific interactions and inhibitory profiles are determined by the final structure of the synthesized molecule.

Inhibition of Inflammatory Pathways

Derivatives of this compound have been investigated for their anti-inflammatory potential through the inhibition of plasma kallikrein. google.comgoogle.com Plasma kallikrein is a key enzyme in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation. By inhibiting plasma kallikrein, these compounds can potentially reduce inflammation. google.com

Interaction with Cytochrome P450 Enzymes (e.g., CYP2E1)

There is no specific information available in the searched literature detailing the direct interaction of this compound with cytochrome P450 enzymes, including CYP2E1.

Receptor Binding and Modulation

Specific receptor binding and modulation studies for this compound itself are not detailed in the available search results. The focus of existing research is on the biological activity of the more complex molecules synthesized using this indazole as a starting material.

Cellular and Molecular Interactions

The utility of this compound as a precursor for antiviral agents suggests that its structural motifs may be conducive to interactions with viral components.

Interaction with Specific Biological Targets (e.g., Viral Proteins)

While direct evidence of this compound interacting with viral proteins is not available, its use in the synthesis of compounds with potential antiviral activity implies that the indazole core is a suitable scaffold for designing molecules that can target viral machinery. The development of such compounds often involves creating molecules that can bind to and inhibit the function of essential viral enzymes or proteins.

Summary of Investigated Biological Targets for Compounds Derived from this compound

Target Enzyme/ProteinTherapeutic AreaReference
Factor XIa (FXIa)Thromboembolic Disorders google.comgoogle.com
Plasma KallikreinInflammatory Disorders google.comgoogle.com
Ubiquitin-Specific Protease 7 (USP7)Cancer google.com
Indoleamine 2,3-dioxygenase 1 (IDO1)Cancer, Immune Disorders googleapis.com

Effects on Cellular Processes (e.g., Cell Growth, Survival)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the effects of this compound on cellular processes such as cell growth and survival have been identified. Research focusing on the direct impact of this particular compound on cell proliferation, apoptosis, or other related cellular mechanisms has not been published in the accessible scientific domain.

While the broader class of indazole derivatives has been a subject of significant interest in medicinal chemistry, with various analogues being investigated for their potential as therapeutic agents, specific data for this compound remains unavailable. Studies on other substituted indazoles have demonstrated a range of biological activities, including the induction of apoptosis and cell cycle arrest in cancer cell lines. nih.govoncotarget.commdpi.com For instance, certain indazole derivatives have been shown to modulate the activity of key proteins involved in cell cycle regulation and programmed cell death. nih.gov

However, it is crucial to note that the biological activity of a compound is highly dependent on its specific chemical structure. Therefore, extrapolating the effects of other indazole derivatives to this compound would be scientifically unfounded without direct experimental evidence.

Consequently, no detailed research findings or data tables on the effects of this compound on cellular growth and survival can be presented at this time. Further experimental investigation is required to elucidate the specific biological functions of this compound.

Future Directions and Therapeutic Implications

Development of Novel Indazole Derivatives for Therapeutic Applications

The 7-Bromo-5-chloro-1H-indazole core is a versatile building block for generating novel therapeutic agents. The indazole nucleus itself is present in numerous compounds with demonstrated pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govsci-hub.setaylorandfrancis.com Researchers are actively exploring the synthesis of new derivatives by modifying the indazole ring to enhance efficacy and target specificity.

The development of indazole-based compounds has led to several clinically significant drugs. nih.gov For instance, Pazopanib is a multi-kinase inhibitor approved for renal cell carcinoma, while Niraparib is used in the treatment of various cancers. nih.gov The core structure is also found in anti-inflammatory agents like Bendazac and Benzydamine. nih.gov

Research has shown that specific substitutions on the indazole ring significantly influence biological activity. For example, studies on other indazole series have revealed that nitro and ethoxy groups can enhance anticancer potency, while bromo substitutions can have varied effects on both anticancer and antioxidant activities. longdom.org The synthesis of these novel derivatives often involves multi-step reactions, including cyclization, condensation, and substitution, to build upon the initial this compound framework. longdom.orgnih.gov

The therapeutic potential of indazole derivatives extends to a variety of targets. They have been investigated as kinase inhibitors, which are crucial in cancer treatment, and have shown promise in inhibiting key enzymes involved in cell proliferation and survival. nih.govnih.govnih.govmdpi.com The structural diversity achievable from the this compound starting material allows for the creation of extensive libraries of compounds for screening against a wide range of diseases. longdom.orgresearchgate.net

Table 1: Examples of Biologically Active Indazole Derivatives

Compound Class Therapeutic Target/Application Key Structural Features Reference(s)
3-Aminoindazoles Kinase Inhibition (e.g., Tyrosine Kinase) 3-amino substitution on the indazole ring nih.govnih.gov
Indazole-based Chalcones Anti-inflammatory (COX-2 inhibition) Chalcone moiety attached to the indazole scaffold researchgate.net
1H-Indazole Amides ERK1/2 Inhibition Amide linkage at the 1H-position nih.gov
3,5-Disubstituted Indazoles Anticancer (p53/MDM2 pathway) Substitutions at both C3 and C5 positions nih.gov

Addressing Drug Resistance with Structurally Diverse Indazoles

A significant challenge in modern medicine, particularly in oncology and infectious disease treatment, is the emergence of drug resistance. The development of structurally novel indazole derivatives offers a promising strategy to overcome this obstacle. By creating compounds that bind to targets in a different manner than existing drugs or that inhibit alternative cellular pathways, researchers can circumvent resistance mechanisms.

For example, in cancer therapy, resistance to kinase inhibitors often arises from mutations in the target kinase, such as the "gatekeeper" residue mutation. nih.gov Structurally diverse indazoles can be designed to bind to the "DFG-out" inactive conformation of kinases, a strategy that can be effective against such mutations. nih.gov The this compound scaffold allows for the systematic modification of substituents to optimize binding to these alternative conformations and overcome resistance.

The inherent versatility of the indazole core enables the synthesis of a wide range of analogues. This structural diversity is key to identifying compounds that can evade the efflux pumps or enzymatic degradation that contribute to multidrug resistance in cancer cells. dntb.gov.ua Similarly, in the context of antimicrobial resistance, new indazole derivatives may inhibit novel bacterial or fungal targets that have not yet been subjected to selective pressure from existing antibiotics. longdom.orgresearchgate.net

Exploration of New Chemical Territories and Patent Acquisition

The exploration of new chemical space using the this compound scaffold is an active area of research and development, leading to the acquisition of new patents. This compound serves as a key intermediate in the synthesis of novel heterocyclic systems and complex molecules. chemimpex.comnih.govchemrxiv.org Pharmaceutical and chemical companies frequently file patents on novel indazole compounds, their synthesis methods, and their therapeutic applications.

Recent patent literature highlights the use of indazole derivatives as inhibitors of various kinases, such as pkmyt1 kinase, demonstrating the ongoing commercial interest in this class of compounds. google.com Patents may cover not only the final active pharmaceutical ingredients but also the key intermediates like this compound and related structures. google.com The ability to functionalize the bromo and chloro positions on the ring allows for the creation of proprietary compounds with unique structures and biological activities, forming the basis for new intellectual property. chemimpex.com

This exploration is not limited to pharmaceuticals. The reactivity of halogenated indazoles also makes them valuable in material science for creating functionalized polymers and other advanced materials. chemimpex.com

Insights into Mechanism of Action for Enhanced Drug Design

A deeper understanding of the mechanism of action of indazole derivatives is crucial for designing more effective and safer drugs. Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, play a vital role in this process. longdom.org These techniques allow researchers to predict how modifications to the this compound scaffold will affect binding to a biological target.

By modeling the interaction between indazole derivatives and their target proteins, scientists can identify key structural features responsible for biological activity. longdom.orgresearchgate.net For instance, computational studies can rationalize isoform selectivity among kinases by identifying specific amino acid residues in the binding pocket that interact with different substituents on the indazole ring. nih.gov This knowledge allows for the rational design of new compounds with improved potency and selectivity, minimizing off-target effects.

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, provide invaluable insights. longdom.org For example, SAR analyses have revealed that specific substitutions on the indazole ring can significantly enhance anticancer or antimicrobial efficacy. longdom.org This iterative process of synthesis, biological testing, and computational analysis, starting from versatile building blocks like this compound, accelerates the discovery and optimization of lead compounds for a variety of therapeutic indications. sci-hub.senih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
7-Bromo-5-chloro-3-iodo-1H-indazole
Pazopanib
Niraparib
Bendazac
Benzydamine
Linifanib
Entrectinib
Granisetron
Tamoxifen
Doxorubicin
Curcumin
2,6-dichlorobenzonitrile (B3417380)
3-bromo-2,6-dichlorobenzonitrile (B3239784)
7-bromo-4-chloro-1H-indazol-3-amine
6-bromo-1H-indazole
6-bromo-3-iodo-1H-indazole
5-bromo-7-chloro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.